molecular formula C14H14N4O3 B10912638 N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912638
M. Wt: 286.29 g/mol
InChI Key: KGOYBBCZNPBHPF-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring two isoxazole rings and a pyridine ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a (3+2) cycloaddition reaction between nitrile oxides and alkynes.

    Pyridine Ring Construction: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Coupling Reactions: The final step involves coupling the isoxazole and pyridine rings, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the isoxazole rings can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones at the methyl positions.

    Reduction: Conversion of isoxazole rings to dihydroisoxazoles.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar biological activities.

    Isoxazolo[5,4-b]pyridine: A related compound with a fused isoxazole-pyridine structure.

    N-(3,5-Dimethyl-4-isoxazolyl)benzamide: Another isoxazole derivative with potential medicinal applications.

Uniqueness

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its dual isoxazole rings and the presence of a pyridine ring, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-6-5-10(11-7(2)17-21-14(11)15-6)13(19)16-12-8(3)18-20-9(12)4/h5H,1-4H3,(H,16,19)

InChI Key

KGOYBBCZNPBHPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(ON=C3C)C

Origin of Product

United States

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